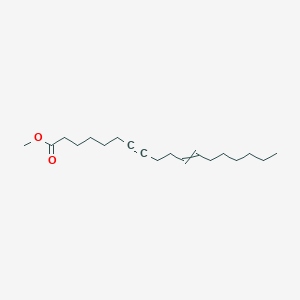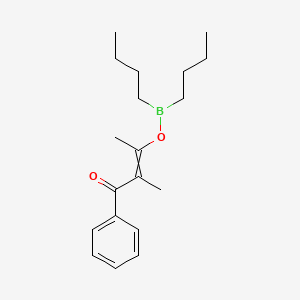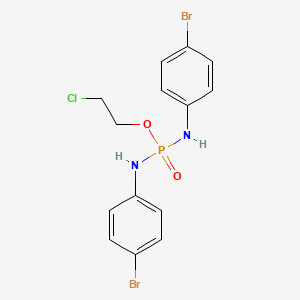
Methyl dichloromethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dichloromethanesulfinate is a chemical compound known for its unique properties and applications in various fields. It is a member of the sulfinates family, which are esters of sulfinic acids. This compound is characterized by the presence of a methyl group attached to a dichloromethanesulfinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dichloromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions, typically at elevated temperatures, to ensure complete conversion of the reactants . Another method involves the chlorination of methyl thiocyanate or sodium methylthiosulfate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized catalysts and reaction conditions. The use of solid acid catalysts, such as η-alumina, has been explored to improve the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl dichloromethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonates, while reduction produces sulfides .
Scientific Research Applications
Methyl dichloromethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Medicine: Research has explored its use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl dichloromethanesulfinate involves its ability to act as an alkylating agent. It primarily targets nucleophilic sites in biological molecules, such as DNA and proteins, leading to the formation of covalent bonds. This can result in the disruption of normal cellular processes and induce cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl methane sulfonate: Another alkylating agent with similar properties but different molecular structure.
Dimethyl sulfate: A related compound used in similar applications but with distinct reactivity and toxicity profiles.
Uniqueness
Methyl dichloromethanesulfinate is unique due to its specific reactivity and the presence of both methyl and dichloromethanesulfinate groups. This combination allows it to participate in a variety of chemical reactions and makes it valuable in different research and industrial applications .
Properties
CAS No. |
62479-76-9 |
|---|---|
Molecular Formula |
C2H4Cl2O2S |
Molecular Weight |
163.02 g/mol |
IUPAC Name |
methyl dichloromethanesulfinate |
InChI |
InChI=1S/C2H4Cl2O2S/c1-6-7(5)2(3)4/h2H,1H3 |
InChI Key |
YRTGJBCODRDPRF-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dichlorospiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14536797.png)









![5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole](/img/structure/B14536879.png)
![N-[1-(Cyclohexylamino)-1,6-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14536889.png)
![Ethyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14536895.png)
![3-tert-Butyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14536903.png)
